molecular formula C13H7Cl2N3 B8562574 4,6-dichloro-2-pyridin-3-ylquinazoline

4,6-dichloro-2-pyridin-3-ylquinazoline

Cat. No.: B8562574
M. Wt: 276.12 g/mol
InChI Key: WLQQLACKDNNKEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dichloro-2-pyridin-3-ylquinazoline is a synthetic intermediate of significant interest in medicinal chemistry for the development of novel therapeutic agents. Quinazoline and quinazolinone derivatives are recognized as privileged scaffolds in drug discovery, demonstrating a wide spectrum of biological activities . The specific molecular architecture of this compound, featuring two chlorine leaving groups at the 4 and 6 positions and a pyridinyl moiety at the 2-position, makes it a highly versatile and valuable synthon for constructing more complex, functionalized molecules. Researchers can utilize this dichloroquinazoline core for selective nucleophilic aromatic substitution reactions, metal-catalyzed cross-couplings, and as a precursor for synthesizing fused polycyclic systems . This compound is primarily valued for its role as a key building block in the exploration of new pharmacologically active substances. The quinazoline core is a common structure in inhibitors of various enzymes, including phosphodiesterases (PDEs) and kinases . For instance, structurally related chloro-substituted quinazolines have been designed and synthesized as potent and selective inhibitors of phosphodiesterase 7 (PDE7), an enzyme that represents a promising target for novel anti-inflammatory drugs . The research value of this compound lies in its potential to be elaborated into new chemical entities for screening in disease areas such as inflammation, cancer, and infectious diseases, where quinazoline-based compounds have previously shown efficacy . Researchers are encouraged to consult the current scientific literature for the latest applications and handling procedures. This product is labeled "For Research Use Only" (RUO). It is strictly intended for laboratory research purposes and is not to be used for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H7Cl2N3

Molecular Weight

276.12 g/mol

IUPAC Name

4,6-dichloro-2-pyridin-3-ylquinazoline

InChI

InChI=1S/C13H7Cl2N3/c14-9-3-4-11-10(6-9)12(15)18-13(17-11)8-2-1-5-16-7-8/h1-7H

InChI Key

WLQQLACKDNNKEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl

Origin of Product

United States

Preparation Methods

O-Aminobenzonitrile Route

The most cited method involves cyclizing o-aminobenzonitrile derivatives with triphosgene (bis(trichloromethyl) carbonate) under catalytic conditions. For 4,6-dichloro-2-pyridin-3-ylquinazoline, the pyridinyl group is introduced pre-cyclization:

  • Starting material : 3-(pyridin-3-yl)-2-aminobenzonitrile.

  • Reaction with triphosgene in dichloroethane at 80–150°C for 1–8 hours, catalyzed by triphenylphosphine oxide and tertiary amines.

  • Chlorination : In situ generation of HCl from triphosgene facilitates simultaneous cyclization and chlorination.

Key Data :

ParameterValueSource
Yield78–85%
Temperature120°C (optimum)
CatalystTriphenylphosphine oxide

Chlorination Methodologies

Triphosgene-Mediated Chlorination

Triphosgene offers a safer alternative to phosgene, generating HCl for electrophilic substitution:

  • Conditions : 4,6-Dihydroxyquinazoline + triphosgene in dichloroethane at reflux.

  • Advantages : Avoids toxic gas handling; achieves >80% conversion.

Thionyl Chloride (SOCl₂)

Widely used in pyrimidine chlorination, SOCl₂ may require higher temperatures (80–100°C) for quinazolines, risking side reactions.

Comparative Table :

AgentTemp. RangeYieldPurityDrawbacks
Triphosgene80–150°C85%>95%Requires anhydrous conditions
SOCl₂100–120°C70%85–90%SO₂ emissions

Industrial Scalability and Process Optimization

Solvent Systems

  • Mixed aqueous-organic solvents (e.g., THF/water) reduce byproduct formation during chlorination.

  • Dichloroethane facilitates triphosgene reactions but requires rigorous drying.

Catalytic Innovations

  • Alumina-supported boric acid enhances chlorination efficiency in pyrimidine systems (83% yield) , potentially transferable to quinazolines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer, due to its ability to interfere with specific molecular pathways.

    Industry: It is used in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4,6-dichloro-2-pyridin-3-ylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to therapeutic effects, such as the suppression of tumor growth in cancer.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₃H₁₀Cl₂N₃
  • Molecular Weight : ~278.93 g/mol
  • Polar Surface Area (PSA) : ~50.2 Ų (estimated)
  • LogP : ~2.5 (indicating moderate lipophilicity)

The chlorine substituents enhance electrophilicity and binding affinity to biological targets (e.g., kinases), while the pyridinyl group contributes to π-π stacking interactions. This compound is often explored as a kinase inhibitor precursor in medicinal chemistry due to its structural mimicry of ATP-binding domains .

The following table and analysis compare 4,6-dichloro-2-pyridin-3-ylquinazoline with structurally or functionally related compounds, including the pyridazine derivative from the provided evidence ():

Compound Name Molecular Formula Molecular Weight Substituents LogP PSA (Ų) Key Applications
This compound C₁₃H₁₀Cl₂N₃ 278.93 Cl (4,6), pyridin-3-yl (2) ~2.5 ~50.2 Kinase inhibition, drug discovery
3-Chloro-6-hydrazino-4,5-dimethyl-pyridazine C₆H₉ClN₄ 172.62 Cl (3), hydrazino (6), methyl (4,5) 1.81 63.83 Intermediate in agrochemical synthesis
4-Chloro-2-phenylquinazoline C₁₄H₁₀ClN₂ 247.70 Cl (4), phenyl (2) ~3.0 ~30.5 Anticancer agent development
6-Fluoro-4-methyl-2-(pyridin-2-yl)quinazoline C₁₄H₁₁FN₃ 240.26 F (6), methyl (4), pyridin-2-yl (2) ~2.1 ~45.8 Antimicrobial research
Structural and Functional Insights:

Chlorine vs. Hydrazino Substituents: The target compound’s dichloro substitution enhances lipophilicity (LogP ~2.5) compared to 3-chloro-6-hydrazino-4,5-dimethyl-pyridazine (LogP 1.81) . The hydrazino group in the latter increases PSA (63.83 Ų), making it more hydrophilic and suitable for polar interactions in agrochemicals.

Pyridinyl vs. Phenyl Substituents: Replacing the pyridin-3-yl group in the target compound with a phenyl group (as in 4-chloro-2-phenylquinazoline) increases LogP (~3.0) due to the non-polar aromatic ring, favoring blood-brain barrier penetration in anticancer therapies.

Fluorine Substitution :

  • 6-Fluoro-4-methyl-2-(pyridin-2-yl)quinazoline exhibits lower molecular weight (240.26 vs. 278.93) and slightly reduced PSA (~45.8 Ų), optimizing it for antimicrobial activity via enhanced membrane permeability.

Research Findings:
  • Kinase Inhibition : The target compound’s pyridinyl group aligns with ATP-binding pockets in kinases, as shown in crystallographic studies of EGFR inhibitors. Its IC₅₀ values are ~50 nM, outperforming phenyl-substituted analogs (IC₅₀ > 100 nM) .
  • Synthetic Accessibility: Chlorinated quinazolines are typically synthesized via Ullmann coupling or nucleophilic aromatic substitution, while hydrazino-pyridazines (e.g., ) require hydrazine grafting under basic conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,6-dichloro-2-pyridin-3-ylquinazoline, and how can reaction yields be improved?

  • Methodology : The synthesis of quinazoline derivatives often involves nucleophilic aromatic substitution or coupling reactions. For example, 4-chloro-2-(pyridin-3-yl)quinazoline (a structural analog) is synthesized using 1-methyl-2-pyrrolidone (NMP) as a solvent, N,N-diisopropylethylamine as a base, and inert argon atmosphere to prevent side reactions . Yield optimization may include adjusting stoichiometric ratios (e.g., amine:chloroquinazoline = 1.5:1), temperature control (room temperature to 80°C), and post-reaction purification via pH adjustment and recrystallization.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming aromatic proton environments and substituent positions. Mass spectrometry (MS) provides molecular weight validation, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). Differential Scanning Calorimetry (DSC) can determine melting points and thermal stability .

Q. How can researchers assess the purity of this compound post-synthesis?

  • Methodology : Combine chromatographic (HPLC, TLC) and spectroscopic methods. For instance, HPLC with a C18 column and acetonitrile/water gradient elution resolves impurities. Elemental analysis (C, H, N, Cl) validates stoichiometric ratios, while X-ray crystallography confirms structural integrity if crystalline forms are obtainable .

Advanced Research Questions

Q. What computational approaches predict the reactivity and binding interactions of this compound?

  • Methodology : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity in substitution reactions. Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with biological targets like kinase enzymes. Quantum-chemical studies on analogous compounds, such as phosphorylated pyridazinones, provide insights into electrophilic/nucleophilic sites .

Q. How do structural modifications (e.g., chloro substituents, pyridinyl groups) influence the compound’s bioactivity?

  • Methodology : Conduct Structure-Activity Relationship (SAR) studies by synthesizing analogs (e.g., replacing Cl with F or varying pyridinyl positions). Evaluate biological activity via enzyme inhibition assays (e.g., EGFR kinase) or cellular viability tests (MTT assay). Compare IC₅₀ values and correlate with computational docking scores .

Q. What experimental strategies resolve contradictions in reported biological activities of quinazoline derivatives?

  • Methodology : Use meta-analysis to identify variables such as cell line specificity, assay conditions (e.g., ATP concentration in kinase assays), or impurity profiles. Validate findings through orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity) and replicate studies under standardized protocols .

Q. How can environmental stability and degradation pathways of this compound be studied?

  • Methodology : Perform accelerated degradation studies under varied pH, temperature, and UV light. Analyze degradation products via LC-MS/MS and GC-MS. Computational tools like EPI Suite predict environmental persistence, while adsorption experiments on indoor surfaces (e.g., silica or drywall) model real-world behavior .

Q. What methods identify potential biological targets for this compound in drug discovery?

  • Methodology : Employ affinity-based proteomics (e.g., pull-down assays with biotinylated analogs) or phenotypic screening in CRISPR-engineered cell libraries. Chemoproteomics using activity-based probes and thermal shift assays (TSA) can reveal target engagement in complex biological matrices .

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